5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide
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Overview
Description
5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring, a morpholine ring attached to a cyclobutyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the brominated pyridine with an appropriate amine, such as morpholine, under suitable conditions.
Cyclobutyl Group Attachment: The cyclobutyl group can be attached to the morpholine ring through a nucleophilic substitution reaction, often using a cyclobutyl halide as the electrophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine and cyclobutyl moieties.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation: Products may include oxidized morpholine or cyclobutyl derivatives.
Reduction: Reduced forms of the morpholine or cyclobutyl groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide: Similar structure with a fluorine atom instead of bromine.
5-Iodo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of 5-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c16-13-8-12(9-17-10-13)14(20)18-11-15(2-1-3-15)19-4-6-21-7-5-19/h8-10H,1-7,11H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMJDDHFUMCGQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC(=CN=C2)Br)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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